2-Oxoindoline-5-carbonitrile
Overview
Description
2-Oxoindoline-5-carbonitrile is a heterocyclic organic compound with the molecular formula C₉H₆N₂O It is a derivative of indoline, featuring a nitrile group at the 5-position and a keto group at the 2-position
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 2-oxoindoline-5-carbonitrile, have been found to bind with high affinity to multiple receptors . These compounds have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that indole derivatives interact with their targets in a way that leads to various biological activities . The exact nature of these interactions and the resulting changes would depend on the specific target and the biological context.
Biochemical Pathways
It is known that indole derivatives can affect various biological activities . The downstream effects of these activities would depend on the specific pathway and the biological context.
Pharmacokinetics
It is known that indole derivatives generally exhibit a favourable pharmacokinetic profile with excellent bioavailability and good tissue and organ penetration .
Result of Action
It is known that indole derivatives can have various biological effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Analysis
Biochemical Properties
2-Oxoindoline-5-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with caspases, a family of cysteine proteases involved in the regulation of apoptosis . The interaction between this compound and caspases can lead to the activation or inhibition of these enzymes, thereby influencing the apoptotic pathways in cells.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been shown to induce apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic genes . This compound can also affect cellular metabolism by altering the activity of metabolic enzymes.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific sites on enzymes and proteins, leading to conformational changes that either activate or inhibit their activity. For instance, this compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling pathways . This inhibition can result in the downregulation of signaling pathways that promote cell proliferation and survival.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under normal laboratory conditions . Its degradation products can also have biological activity, which may contribute to its overall effects on cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have therapeutic effects, such as inducing apoptosis in cancer cells . At high doses, it can exhibit toxic or adverse effects, including cytotoxicity and organ damage. The threshold effects observed in these studies highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, this compound has been shown to inhibit the activity of certain metabolic enzymes, leading to changes in the levels of key metabolites . These interactions can affect the overall metabolic balance in cells and tissues.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound in different cellular compartments . For instance, this compound can be transported into the mitochondria, where it exerts its effects on mitochondrial function and apoptosis.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it can be localized to the nucleus, where it influences gene expression, or to the mitochondria, where it affects apoptotic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxoindoline-5-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-nitrobenzyl cyanide with a reducing agent to form the indoline ring, followed by oxidation to introduce the keto group at the 2-position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and efficient catalysts to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Oxoindoline-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: Conversion to oxindole derivatives.
Reduction: Formation of indoline derivatives.
Substitution: Introduction of various substituents at the indoline ring.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Commonly uses reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Often employs halogenating agents or nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: Produces oxindole derivatives.
Reduction: Yields indoline derivatives.
Substitution: Results in various substituted indoline compounds.
Scientific Research Applications
2-Oxoindoline-5-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in developing pharmaceutical agents targeting specific biological pathways.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
- 2-Oxoindoline-3-carbonitrile
- 2-Oxoindoline-4-carbonitrile
- 2-Oxoindoline-6-carbonitrile
Comparison: 2-Oxoindoline-5-carbonitrile is unique due to the position of the nitrile group, which influences its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacological properties and synthetic utility .
Properties
IUPAC Name |
2-oxo-1,3-dihydroindole-5-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O/c10-5-6-1-2-8-7(3-6)4-9(12)11-8/h1-3H,4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZOSLRYUVHMXTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)C#N)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378394 | |
Record name | 2-oxoindoline-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20378394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61394-50-1 | |
Record name | 2-oxoindoline-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20378394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-oxo-2,3-dihydro-1H-indole-5-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.